molecular formula C24H17NO7S2 B1226092 N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

Cat. No. B1226092
M. Wt: 495.5 g/mol
InChI Key: FVXSWPYGLOZBBR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide is a member of naphthalenes.

Scientific Research Applications

Dual Channel Detection of Ions and Bio-imaging

A phenoxazine-based fluorescent chemosensor incorporating a similar structure was developed for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrated potential in bio-imaging applications, including detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Anticancer Evaluation

Research on 1,4‐Naphthoquinone derivatives, structurally related to the compound , revealed significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer treatment (Ravichandiran et al., 2019).

Biological Screening for Antioxidant and Enzyme Inhibition

A series of related compounds were synthesized and demonstrated notable activity against acetylcholinesterase enzyme, which is significant for developing treatments for diseases like Alzheimer's (Fatima et al., 2013).

Synthesis of Novel Scaffolds

Research has been conducted on developing novel benzo-δ-sultone scaffolds, which could have implications in the synthesis of complex organic compounds and potential pharmaceutical applications (Ghandi et al., 2011).

Investigation of Antibacterial Activity

Newly synthesized aryl sulfonamide derivatives exhibited moderate to good antibacterial activity against various bacterial strains, highlighting the potential for developing new antibiotics (Aziz‐ur‐Rehman et al., 2013).

Synthesis and Pharmacological Effects

Studies on benzenesulfonamides carrying benzamide moiety revealed their inhibitory potential against enzymes like acetylcholinesterase, suggesting their use in treating conditions such as glaucoma or Alzheimer's (Tuğrak et al., 2020).

Molecular Docking and Spectroscopic Investigation

Advanced molecular docking and spectroscopic investigations have been conducted on similar molecules to determine their potential as antifungal and antiviral agents (FazilathBasha et al., 2021).

properties

Product Name

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

Molecular Formula

C24H17NO7S2

Molecular Weight

495.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C24H17NO7S2/c1-2-30-15-9-11-16(12-10-15)34(28,29)25(23(26)20-8-5-13-31-20)19-14-21-22(32-24(27)33-21)18-7-4-3-6-17(18)19/h3-14H,2H2,1H3

InChI Key

FVXSWPYGLOZBBR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=CO5

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
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N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 3
N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 4
N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 5
N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 6
N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

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